N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)ethanesulfonamide
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Overview
Description
The compound “N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)ethanesulfonamide” belongs to a class of organic compounds known as imidazopyridines . These are organic polycyclic compounds containing an imidazole ring fused to a pyridine ring. Imidazole is a 5-membered ring consisting of three carbon atoms, and two nitrogen centers at the 1- and 3-positions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, a related compound, 2-(8-Methylimidazo[1,2-a]pyridin-2-yl)acetic acid hydrochloride, has a molecular weight of 226.66 .Scientific Research Applications
Chemical Synthesis and Functional Group Transformations
One key area of application for these types of compounds is in the field of chemical synthesis, where they serve as intermediates in the formation of complex molecules. For instance, the work by Zhu et al. (2017) demonstrates the rhodium-catalyzed bis-cyanation of arylimidazo[1,2-α]pyridines, showcasing a method for selectively introducing cyanide groups into these compounds through C-H activation (Zhu et al., 2017). This method has broad functional group tolerance, highlighting the versatility of imidazo[1,2-a]pyridine derivatives in synthetic chemistry.
Anticancer Research
Derivatives of imidazo[1,2-a]pyridines have also been explored for their potential anticancer properties. The synthesis and study of ruthenium(II) arene complexes with 2-aryldiazole ligands, including imidazol-2-yl pyridine derivatives, have shown promising cytotoxic activity against several cancer cell lines. Martínez-Alonso et al. (2014) found that these compounds exhibit a range of activities, potentially offering new avenues for cancer treatment (Martínez-Alonso et al., 2014).
Antimicrobial Agents
Compounds within this class have also been investigated for their antimicrobial properties. For example, Carcanague et al. (2002) developed novel structures derived from 2-[(2-pyridyl)methyl]thio]-1H-benzimidazole as anti-Helicobacter pylori agents, showcasing the utility of imidazo[1,2-a]pyridine derivatives in targeting specific bacterial pathogens (Carcanague et al., 2002).
Environmental and Biological Sensors
Imidazo[1,2-a]pyridine-based compounds have been employed in the development of fluorescent probes for detecting various biological and environmental targets. For instance, Wang et al. (2012) designed a reaction-based fluorescent probe for the discrimination of thiophenols over aliphatic thiols, utilizing an imidazo[1,2-a]pyridine moiety as part of the probe structure (Wang et al., 2012). This highlights the potential for using such compounds in sensitive and selective detection applications.
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridines, a class of compounds to which this compound belongs, have been recognized for their wide range of applications in medicinal chemistry .
Mode of Action
Imidazo[1,2-a]pyridines are known to interact with various biological targets through different mechanisms, depending on their specific structural features .
Biochemical Pathways
Imidazo[1,2-a]pyridines have been found to be involved in various biological processes, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Compounds within the imidazo[1,2-a]pyridine class have been associated with various biological activities, suggesting that they may have diverse molecular and cellular effects .
Future Directions
properties
IUPAC Name |
N-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]ethanesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2S/c1-3-22(20,21)18-14-9-5-4-8-13(14)15-11-19-10-6-7-12(2)16(19)17-15/h4-11,18H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMYGNMBMGGLJHI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC=CC=C1C2=CN3C=CC=C(C3=N2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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